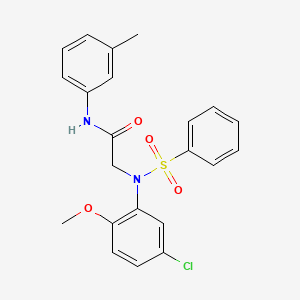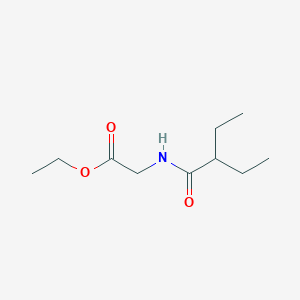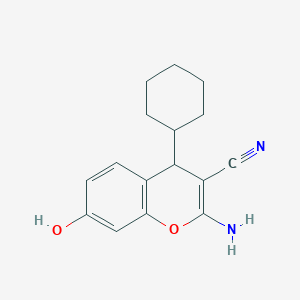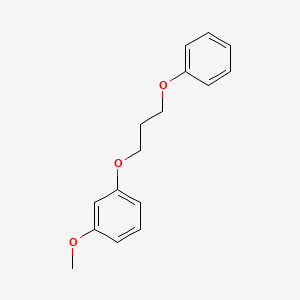![molecular formula C15H20N2O2 B5111682 N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5111682.png)
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide, also known as Boc-3-CPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the class of benzamides and is known to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide is complex and not fully understood. It is believed to work by inhibiting the activity of certain enzymes, such as histone deacetylases and proteasomes, which play a role in cell growth and division. By inhibiting these enzymes, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may be able to slow down or stop the growth of cancer cells. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacteria and fungi. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to activate the AMPK pathway, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide in lab experiments is its high purity and yield. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been extensively studied and its mechanism of action is well understood, making it a valuable tool for researchers. However, one limitation of using N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the high cost of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may also be a limiting factor for some researchers.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide. One area of research is the development of new cancer treatments based on N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may have applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to fully understand the mechanism of action of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide and its potential side effects. Finally, the synthesis of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide may be optimized to reduce costs and increase yield, making it more accessible to researchers.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide involves the reaction of 3-aminobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopropanecarbonyl chloride to obtain the final product. The synthesis of N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(tert-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-tert-butyl-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)17-14(19)11-5-4-6-12(9-11)16-13(18)10-7-8-10/h4-6,9-10H,7-8H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRLNQMNDIWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[(cyclopropylcarbonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)

![2-(3,4-dimethoxybenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5111618.png)


![4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)
![1-cyclohexyl-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5111649.png)
![1,1'-[(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)di-4,1-phenylene]di(2,5-pyrrolidinedione)](/img/structure/B5111659.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5111672.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5111690.png)
![1-methyl-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111708.png)